

Itraconazole as a Potential Anti-Cancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

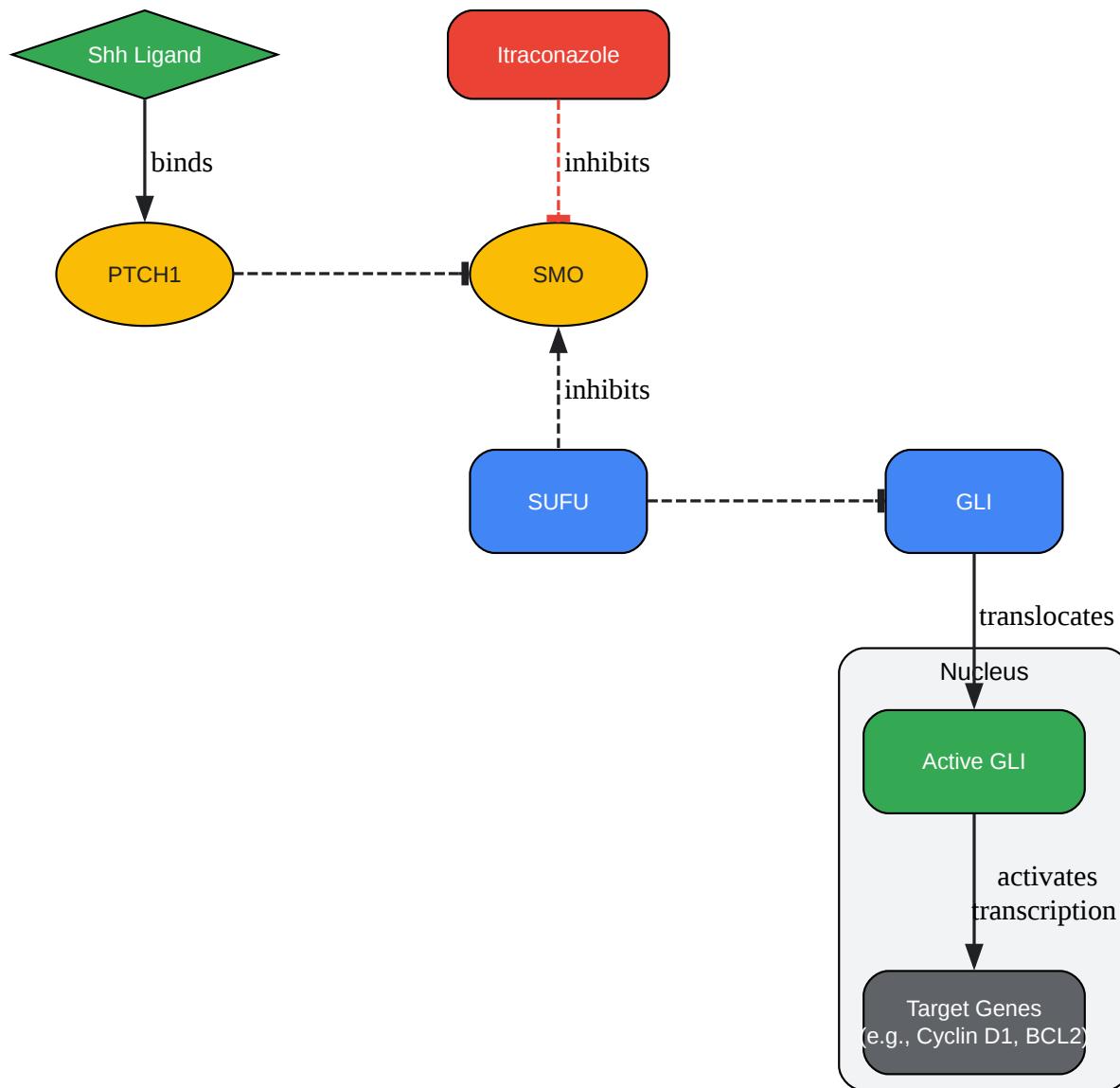
Compound Name: *Itrazole*
Cat. No.: B100856

[Get Quote](#)

Abstract

Itraconazole (ITZ), a triazole antifungal agent approved by the FDA, has garnered significant attention for its potent anti-cancer activities.^{[1][2]} Originally designed to inhibit fungal lanosterol 14 α -demethylase, its anti-neoplastic effects are attributed to distinct mechanisms, including the inhibition of critical signaling pathways such as Hedgehog and mTOR, potent anti-angiogenic activity, and the reversal of multidrug resistance.^{[3][4][5]} This technical guide provides a comprehensive review of the preclinical and clinical evidence supporting the repurposing of itraconazole in oncology. It details the molecular mechanisms of action, summarizes quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways targeted by the drug.

Introduction


Drug repurposing represents a cost-effective and time-saving strategy in oncology.^[3] Itraconazole, with its well-established safety profile from decades of clinical use in treating fungal infections, has emerged as a promising candidate for cancer therapy.^{[2][4]} Its anti-cancer potential was first suggested by its ability to reverse P-glycoprotein-mediated chemoresistance.^[3] Subsequent research has unveiled a multi-targeted profile, positioning itraconazole as a versatile agent for use in monotherapy or in combination with standard cytotoxic agents for various malignancies, including non-small cell lung cancer (NSCLC), prostate cancer, basal cell carcinoma (BCC), and others.^{[3][5][6]}

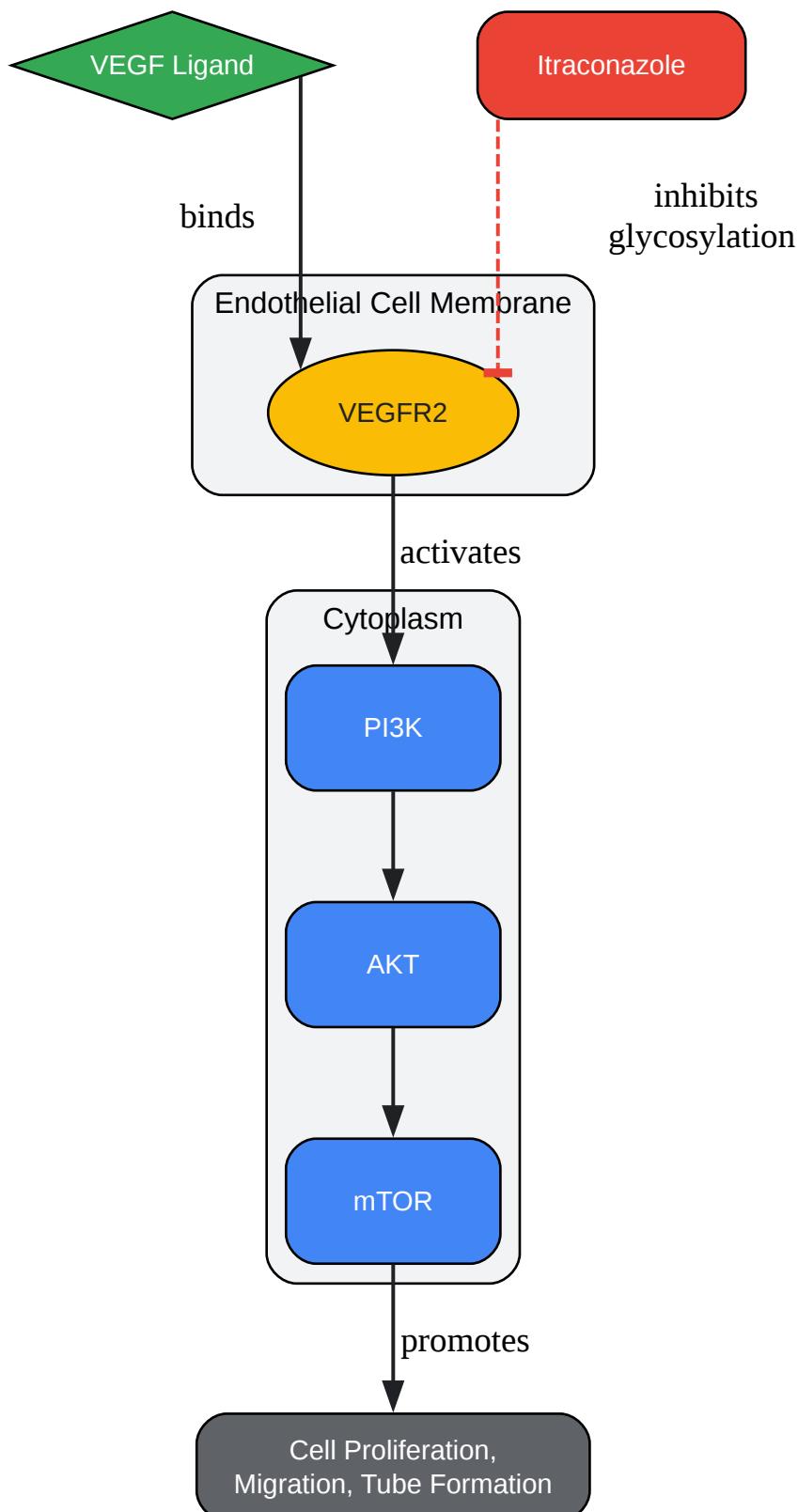
Core Mechanisms of Anti-Cancer Activity

Itraconazole's anti-neoplastic effects are not linked to its primary antifungal action but stem from its ability to modulate several pathways crucial for tumor growth and survival.[3][7]

Inhibition of the Hedgehog (Hh) Signaling Pathway

The Hedgehog pathway is a vital regulator of embryonic development that is typically quiescent in adult tissues.[8][9] Its aberrant reactivation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[3][7] Itraconazole acts as a potent antagonist of the Hh pathway by directly targeting the essential transmembrane protein Smoothened (SMO).[7][10] Unlike other SMO antagonists like cyclopamine, itraconazole's mechanism involves preventing the ciliary accumulation of SMO that occurs upon Hh pathway stimulation.[7][10] This inhibition leads to the downstream suppression of GLI transcription factors, which regulate genes involved in cell proliferation and survival, such as BCL-2 and Cyclin D1.[9][11]

[Click to download full resolution via product page](#)


Caption: Hedgehog signaling pathway inhibition by Itraconazole.

Anti-Angiogenesis

Tumor growth beyond 1-2 mm is dependent on angiogenesis, the formation of new blood vessels.[\[2\]](#)[\[4\]](#) Itraconazole was identified as a potent anti-angiogenic agent in a screen of FDA-approved drugs.[\[12\]](#)[\[13\]](#) It exerts this effect through multiple mechanisms:

- VEGFR2 Inhibition: Itraconazole inhibits vascular endothelial growth factor (VEGF) signaling by impairing the proper glycosylation of VEGFR2, which in turn prevents receptor autophosphorylation and downstream activation.[\[3\]](#)
- Endothelial Cell Cycle Arrest: It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) by inducing a cell cycle arrest at the G1 phase.[\[14\]](#)[\[15\]](#)
- Inhibition of 14 α -demethylase (14DM): While distinct from its antifungal action, inhibition of human 14DM, an enzyme involved in cholesterol biosynthesis, has been shown to be essential for endothelial cell proliferation and may partially mediate itraconazole's anti-angiogenic effects.[\[5\]](#)[\[15\]](#)

In preclinical models of non-small cell lung cancer, oral itraconazole demonstrated significant single-agent activity, which was associated with a marked reduction in tumor vascularity.[\[12\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Anti-Angiogenesis via VEGFR2 signaling inhibition.

Inhibition of mTOR Signaling

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and is frequently hyperactivated in cancer.^[17] Itraconazole inhibits the AKT/mTOR signaling pathway in various cancer cells, including glioblastoma, endometrial cancer, and melanoma.^{[3][17][18]} This inhibition is thought to be linked to itraconazole's ability to disrupt intracellular cholesterol trafficking, which is crucial for the proper localization and activation of AKT at the plasma membrane.^{[17][19]} By suppressing mTOR, itraconazole can induce autophagy, a cellular self-degradation process that can lead to growth arrest or cell death in cancer cells.^{[5][17]}

Reversal of Multidrug Resistance (MDR)

Chemoresistance is a major obstacle in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).^[3] These transporters function as efflux pumps, reducing intracellular concentrations of cytotoxic drugs.^[4] Itraconazole has been shown to inhibit P-gp, thereby reversing resistance to chemotherapeutic agents such as docetaxel, daunorubicin, and paclitaxel in various cancer models, including prostate, ovarian, and breast cancer.^{[3][4][20]}

Preclinical and Clinical Evidence

Itraconazole has demonstrated anti-cancer efficacy in a wide range of preclinical models and clinical trials, both as a monotherapy and in combination with other agents.

Preclinical Data Summary

In vitro and in vivo studies have quantified the anti-neoplastic effects of itraconazole across numerous cancer types.

Cancer Type	Model System	Key Findings	Quantitative Data	Citation
Glioblastoma	U87 & C6 cell lines; Xenograft mouse model	Dose-dependent growth arrest; induction of autophagy via AKT-mTOR inhibition.	IC50 < 5 μ M in multiple cell lines.	[5]
Non-Small Cell Lung Cancer (NSCLC)	HUVEC; Primary NSCLC xenografts	Potent inhibition of endothelial cell proliferation, migration, and tube formation.	Single-agent tumor growth reduction by 72-79% in two xenograft models.	[4][12]
NSCLC	LX-14 & LX-7 xenografts	Enhanced anti-tumor efficacy of cisplatin.	Cisplatin alone: 48-75% tumor growth inhibition. Cisplatin + ITZ: 95-97% inhibition.	[21]
Melanoma	A375 & SK-MEL-28 cell lines; Xenograft model	Inhibited proliferation and colony formation; suppressed Hh, Wnt, and PI3K/mTOR pathways.	Dose-dependent decrease in cyclin D1 expression.	[11][18]
Endometrial Cancer	AN3-CA, HEC-1A, Ishikawa cell lines	Suppressed proliferation by inhibiting AKT/mTOR signaling.	Proliferation inhibited at 1-10 μ M.	[17][19]
Breast Cancer	MCF-7 cells; Murine Ehrlich	Lipid nanocapsule	M-ITC-LNC showed	[22]

	tumor model	formulation (M-ITC-LNC)	significantly greater cytotoxicity than standard ITC solution.
Prostate Cancer	LNCaP & C4-2B docetaxel-resistant cells	Re-sensitized resistant cells to docetaxel by inhibiting ABCB1.	Efficiently reversed resistance in vitro. [20]

Clinical Data Summary

Clinical trials have provided evidence of itraconazole's benefit in several cancer settings.

Cancer Type	Trial Phase	Treatment Regimen	Key Outcomes	Citation
Metastatic Castration-Resistant Prostate Cancer	Phase II	High-dose (600 mg/day) vs. low-dose (200 mg/day) itraconazole.	High-dose arm met primary endpoint. PSA progression-free survival (PFS) rate at 24 weeks was 48%. Median PFS was 35.9 weeks.	[5]
Basal Cell Carcinoma	Phase II	Oral itraconazole for patients with multiple tumors.	Tumor area decreased by an average of 24% in treated patients.	[3]
Metastatic Non-Squamous NSCLC	Phase II	Pemetrexed + Itraconazole (200 mg/day) vs. Pemetrexed alone.	Combination therapy showed improved disease stabilization, increased median PFS, and greater overall survival (OS).	
Refractory Pancreatic Cancer	Retrospective	Docetaxel, Gemcitabine, Carboplatin + Itraconazole (400 mg/day).	Response rate of 37%. Median OS of 11.4 months.	[4][23]

Refractory Ovarian Cancer	Retrospective	Taxane-based chemotherapy + Itraconazole (400-600 mg/day).	Combination therapy prolonged overall survival.	[3][4]
Recurrent Ovarian Clear Cell Carcinoma	Retrospective	Chemotherapy + Itraconazole (400 mg/day).	Response rate of 44%. Median OS of 1,047 days.	[4]
Gastric Cancer	Retrospective	5-FU-based chemotherapy +/- Itraconazole.	Median PFS: 204 days (with ITZ) vs. 153 days (without). Median OS: 382 days vs. 301 days.	[24]

Detailed Experimental Protocols

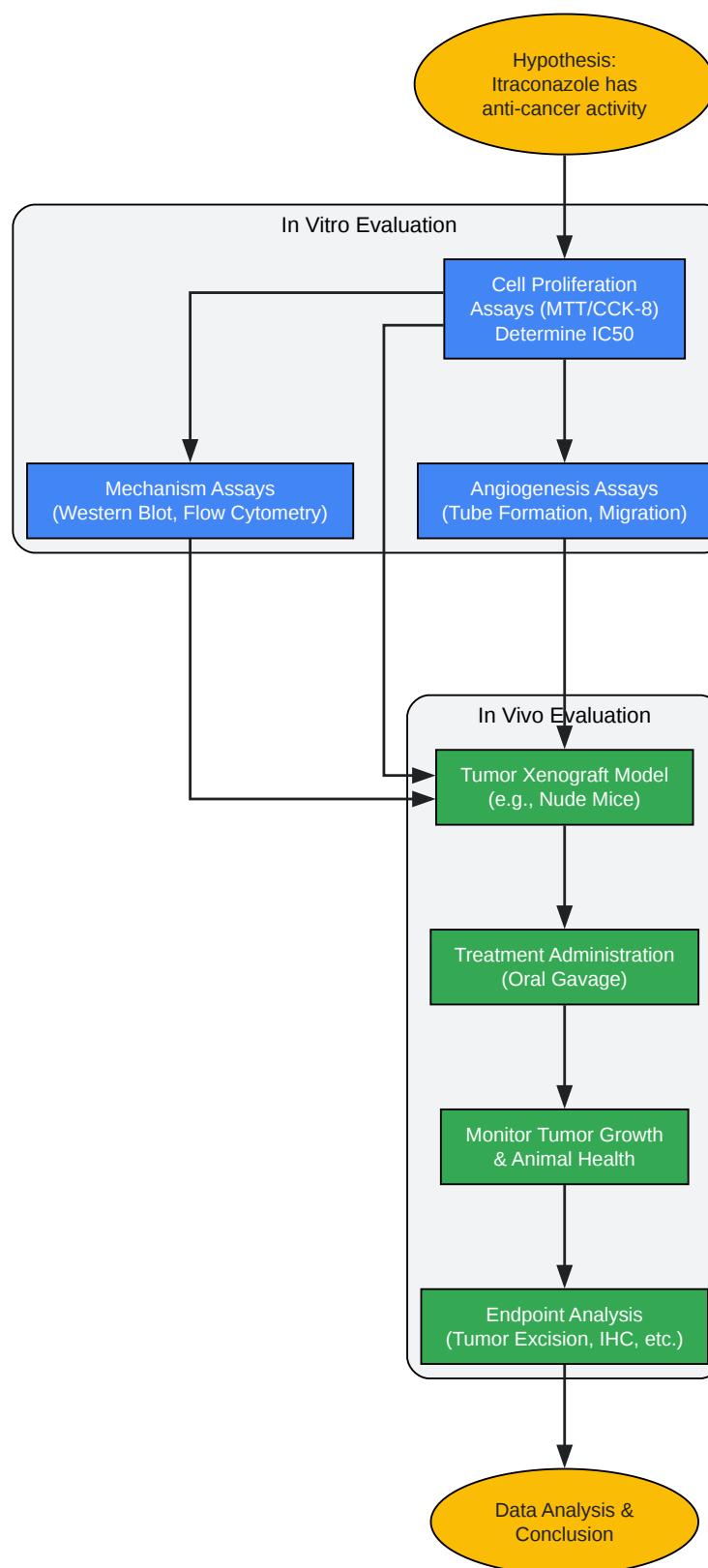
The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of itraconazole.

Cell Proliferation Assay (MTT/CCK-8)

- Cell Seeding: Plate cancer cells (e.g., A375 melanoma, SGC-7901 gastric) in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours to allow attachment.[24][25]
- Treatment: Treat cells with serial dilutions of itraconazole (e.g., 0.1 μ M to 20 μ M) or vehicle control (DMSO) for 24, 48, or 72 hours.
- Reagent Addition: Add 10 μ L of CCK-8 solution or 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C. For MTT, subsequently add 150 μ L of DMSO to dissolve formazan crystals.
- Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Endothelial Cell Tube Formation Assay


- Plate Coating: Coat a 96-well plate with Matrigel (50 µL/well) and allow it to polymerize at 37°C for 30 minutes.
- Cell Treatment & Seeding: Pre-treat HUVECs with various concentrations of itraconazole or vehicle control for 1-2 hours. Seed the treated HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel-coated plate.
- Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-like structures.
- Imaging & Analysis: Photograph the tube networks using an inverted microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[12]

Western Blot Analysis for Protein Expression

- Cell Lysis: Treat cells with itraconazole for a specified time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE & Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-Gli1, anti-β-actin) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][25]

In Vivo Tumor Xenograft Model

- Cell Implantation: Subcutaneously inject cancer cells (e.g., 1×10^6 NSCLC or melanoma cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).
- Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., $100-150 \text{ mm}^3$), randomize mice into treatment groups (e.g., vehicle control, itraconazole, chemotherapy, combination).
- Treatment Administration: Administer itraconazole orally (e.g., via gavage) daily. Administer chemotherapy (e.g., cisplatin, intraperitoneally) according to its specific schedule.[\[12\]](#)[\[16\]](#)
- Monitoring & Endpoint: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health. At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors for downstream analysis (e.g., IHC, Western blot).
- Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.

[Click to download full resolution via product page](#)**Caption:** General preclinical workflow for evaluating Itraconazole.

Conclusion and Future Directions

The cumulative evidence strongly supports the repositioning of itraconazole as a multifaceted anti-cancer agent. Its ability to concurrently inhibit angiogenesis, the Hedgehog and mTOR pathways, and reverse chemoresistance makes it an attractive candidate for combination therapies.[3][4] While promising results have been observed in several malignancies, further large-scale, randomized controlled trials are necessary to definitively establish its role in standard oncology practice. Future research should also focus on optimizing dosing schedules, exploring novel formulations like nanoparticles to improve bioavailability and efficacy, and identifying predictive biomarkers to select patient populations most likely to benefit from itraconazole treatment.[26][27]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Itraconazole: An Old Drug for Fungal Infection Finds New Life as Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 2. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 3. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 6. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 7. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. "Hedgehog pathway": a potential target of itraconazole in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 12. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-fungal Drug Itraconazole Found to Inhibit Angiogenesis - BioResearch - Labmedica.com [labmedica.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Frontiers | Itraconazole Reverts ABCB1-Mediated Docetaxel Resistance in Prostate Cancer [frontiersin.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combination Chemotherapy with Itraconazole for Treating Metastatic Pancreatic Cancer in the Second-line or Additional Setting | Anticancer Research [ar.iiarjournals.org]
- 24. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Itraconazole exerts anti-liver cancer potential through the Wnt, PI3K/AKT/mTOR, and ROS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [PDF] Repurposing Itraconazole Loaded PLGA Nanoparticles for Improved Antitumor Efficacy in Non-Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
- 27. Repurposing Itraconazole Loaded PLGA Nanoparticles for Improved Antitumor Efficacy in Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Itraconazole as a Potential Anti-Cancer Agent: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100856#itraconazole-as-a-potential-anti-cancer-agent\]](https://www.benchchem.com/product/b100856#itraconazole-as-a-potential-anti-cancer-agent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com